molecular formula C9H9FN2O5S B3019740 1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene CAS No. 2411240-06-5

1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene

Cat. No.: B3019740
CAS No.: 2411240-06-5
M. Wt: 276.24
InChI Key: BHCYZMJNCSKGBK-UHFFFAOYSA-N
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Description

1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with a carbamoyl group, an amino-oxoethyl group, and a fluorosulfonyloxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzene Derivative: The starting material, a benzene derivative, is first functionalized with a carbamoyl group.

    Introduction of the Amino-Oxoethyl Group: The amino-oxoethyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Fluorosulfonyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the fluorosulfonyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Amino-2-oxoethyl)carbamoyl]-3-chlorosulfonyloxybenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-[(2-Amino-2-oxoethyl)carbamoyl]-3-bromosulfonyloxybenzene: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties such as increased reactivity and potential for forming strong hydrogen bonds.

Properties

IUPAC Name

1-[(2-amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O5S/c10-18(15,16)17-7-3-1-2-6(4-7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCYZMJNCSKGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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